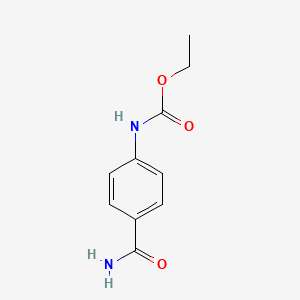

Ethyl 4-(aminocarbonyl)phenylcarbamate

Description

Properties

IUPAC Name |

ethyl N-(4-carbamoylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(14)12-8-5-3-7(4-6-8)9(11)13/h3-6H,2H2,1H3,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLZXPFZFRWKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthesis of Ethyl 4-(aminocarbonyl)phenylcarbamate: An In-Depth Technical Guide

Executive Summary

In the landscape of modern drug discovery and organic synthesis, carbamate derivatives serve as critical structural motifs. Ethyl 4-(aminocarbonyl)phenylcarbamate (also known as ethyl (4-carbamoylphenyl)carbamate or 4-carbamoylphenylcarbamic acid ethyl ester) is a highly versatile building block . Featuring a phenyl ring substituted with an ethyl carbamate group at the para position and a primary aminocarbonyl (amide) group, this compound provides a unique balance of hydrogen-bonding capability and metabolic stability. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale for its use, and a self-validating protocol for its synthesis.

Physicochemical Profile & Quantitative Data

The molecular architecture of Ethyl 4-(aminocarbonyl)phenylcarbamate is defined by the formula C₁₀H₁₂N₂O₃ . Understanding its exact mass and elemental composition is critical for downstream analytical validation (e.g., mass spectrometry).

The molecular weight is calculated as follows:

-

Carbon (C₁₀): 10 × 12.011 = 120.11 g/mol

-

Hydrogen (H₁₂): 12 × 1.008 = 12.10 g/mol

-

Nitrogen (N₂): 2 × 14.007 = 28.01 g/mol

-

Oxygen (O₃): 3 × 15.999 = 48.00 g/mol

-

Total Molecular Weight: ~208.21 g/mol

Table 1: Quantitative Physicochemical Summary

| Property | Value | Analytical Significance |

| Chemical Name | Ethyl 4-(aminocarbonyl)phenylcarbamate | Standard IUPAC nomenclature |

| CAS Registry Number | 49615-54-5 | Unique chemical identifier |

| Molecular Formula | C₁₀H₁₂N₂O₃ | Dictates isotopic distribution |

| Molecular Weight | 208.21 g/mol | Used for stoichiometric calculations |

| Monoisotopic Exact Mass | 208.0848 Da | Target for High-Resolution Mass Spec (HRMS) |

| Hydrogen Bond Donors | 3 (Amide -NH₂, Carbamate -NH) | Crucial for target protein interactions |

| Hydrogen Bond Acceptors | 3 (Carbonyl O, Carbamate O) | Influences aqueous solubility |

Mechanistic Utility of the Carbamate Pharmacophore

As a Senior Application Scientist, it is vital to understand why specific functional groups are chosen during lead optimization. The carbamate linkage (-NH-CO-O-) in Ethyl 4-(aminocarbonyl)phenylcarbamate is not a random structural choice; it is driven by specific physicochemical causality:

-

Metabolic Stability vs. Reactivity: Carbamates are structurally intermediate between amides and esters. Esters are highly susceptible to rapid hydrolysis by plasma esterases, while amides are often too stable, potentially leading to poor solubility or target residence times. Carbamates offer a "Goldilocks" solution—they are stable enough to survive first-pass metabolism but can act as pseudo-irreversible covalent inhibitors (e.g., against serine hydrolases or acetylcholinesterase) by carbamylating the active site serine .

-

Membrane Permeability: The addition of the ethyl ester moiety on the carbamate masks the polarity of the underlying amine, significantly improving the lipophilicity and cellular permeability of the molecule compared to a free 4-aminobenzamide.

Experimental Protocol: Synthesis and Self-Validating QC

The synthesis of phenylcarbamates typically relies on the nucleophilic acyl substitution of an aniline derivative with a chloroformate . The following protocol describes the synthesis of Ethyl 4-(aminocarbonyl)phenylcarbamate from 4-aminobenzamide and ethyl chloroformate.

Step-by-Step Methodology

Reagents Required:

-

4-Aminobenzamide (Starting Material, 1.0 eq)

-

Ethyl chloroformate (Acylating agent, 1.2 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (Base, 1.5 eq)

-

Anhydrous Dichloromethane (DCM) (Solvent)

Procedure:

-

Preparation: Dissolve 1.0 eq of 4-aminobenzamide in anhydrous DCM under an inert nitrogen atmosphere. Cool the reaction flask to 0°C using an ice bath.

-

Causality: Cooling suppresses exothermic side reactions and prevents the degradation of the highly reactive ethyl chloroformate.

-

-

Base Addition: Add 1.5 eq of TEA to the solution.

-

Causality: TEA acts as a non-nucleophilic proton scavenger. When the primary amine attacks the chloroformate, HCl is generated. Without TEA, the HCl would protonate unreacted 4-aminobenzamide, rendering it non-nucleophilic and stalling the reaction at a maximum 50% theoretical yield.

-

-

Acylation: Dropwise add 1.2 eq of ethyl chloroformate. Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature (25°C) and stir for an additional 3.5 hours.

-

Causality: DCM is chosen as an aprotic solvent because protic solvents (like ethanol or water) would act as competing nucleophiles, hydrolyzing the ethyl chloroformate before it can react with the aniline.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from ethyl acetate/hexane to yield pure Ethyl 4-(aminocarbonyl)phenylcarbamate.

The Self-Validating Quality Control (QC) System

This protocol operates as a self-validating system because the analytical endpoints directly confirm the mechanistic steps:

-

LC-MS Validation: The exact mass addition of the ethyl carboxylate group (+72 Da from the primary amine) is validated by observing the [M+H]⁺ ion at m/z 209.2 , confirming the C₁₀H₁₂N₂O₃ formula.

-

¹H-NMR Regioselectivity Validation: The primary amide protons (-CONH₂) must remain intact (typically appearing as two broad singlets around 7.2 and 7.8 ppm in DMSO-d₆), proving that acylation occurred selectively at the more nucleophilic aniline nitrogen. The success of the reaction is definitively proven by the appearance of a new, downfield carbamate -NH proton at ~9.8 ppm.

Process Workflow Visualization

The following diagram maps the logical progression from raw materials through the mechanistic reaction, ending with the self-validating analytical QC checkpoints.

Workflow of the synthesis and self-validating QC of Ethyl 4-(aminocarbonyl)phenylcarbamate.

References

-

Castorena, C. M., et al. "Rapid Solid-Phase Construction of Serine Hydrolase Probes Results in Selective Activity-Based Probes for Acyl Protein Thioesterases-1/2". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Ethyl 4-(aminocarbonyl)phenylcarbamate: A Strategic Intermediate in the Synthesis of Urea-Based Therapeutics

Target Audience: Researchers, scientists, and drug development professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the 4-carbamoylphenyl moiety is a privileged pharmacophore. The primary amide group (-CONH₂) serves as a bidirectional hydrogen-bonding hub, frequently engaging hinge regions in kinases or specific binding pockets in G-protein-coupled receptors (GPCRs) and urea transporters. However, directly functionalizing the aniline nitrogen of 4-aminobenzamide to form unsymmetrical ureas or complex amides often leads to chemoselectivity issues, including bis-acylation or unwanted dehydration of the primary amide to a nitrile.

Ethyl 4-(aminocarbonyl)phenylcarbamate (EAPC) (Formula: C₁₀H₁₂N₂O₃) emerges as a highly strategic pharmaceutical intermediate to solve this exact problem. By temporarily or permanently masking the aniline nitrogen with an ethyl carbamate group, chemists achieve precise control over the molecule's reactivity.

The Causality of the Ethyl Carbamate Selection: Unlike tert-butyloxycarbonyl (Boc) groups that require harsh acidic deprotection, or carboxybenzyl (Cbz) groups that require transition-metal catalyzed hydrogenation, the ethyl carbamate is uniquely suited for direct aminolysis. At elevated temperatures, or via thermal cracking to an isocyanate intermediate, EAPC reacts directly with aliphatic or aromatic amines to yield unsymmetrical diarylureas in a single step. The only byproduct is ethanol, making this a highly atom-economical and scalable pathway for drug manufacturing [1].

Experimental Methodology: Synthesis & Purification Workflow

To ensure high fidelity and reproducibility, the synthesis of EAPC must be treated as a self-validating system. The protocol below details the chemoselective acylation of 4-aminobenzamide using ethyl chloroformate.

Step-by-Step Protocol

-

Dissolution & Activation: Suspend 4-aminobenzamide (1.0 eq, 100 mmol) in a co-solvent mixture of anhydrous Tetrahydrofuran (THF) and Dichloromethane (DCM) (1:1 v/v, 200 mL). Causality: 4-aminobenzamide has poor solubility in pure DCM; THF disrupts intermolecular hydrogen bonding, ensuring a homogeneous reaction mixture. Add Pyridine (1.2 eq, 120 mmol). Causality: Pyridine acts not only as an acid scavenger but as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction with the deactivated aniline.

-

Temperature Control & Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Add Ethyl chloroformate (1.05 eq, 105 mmol) dropwise over 30 minutes. Causality: The reaction is highly exothermic. Maintaining 0 °C suppresses the nucleophilicity of the primary amide, strictly enforcing chemoselectivity for the aniline nitrogen and preventing the formation of bis-carbamates.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the highly polar starting material spot is entirely consumed.

-

Self-Validating Quench & Extraction: Quench the reaction by adding 1M HCl (100 mL). Causality: The acidic quench protonates excess pyridine and any trace unreacted 4-aminobenzamide, driving them into the aqueous phase. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Validation: If TLC of the organic layer shows baseline impurities, the acid wash was insufficient and must be repeated.

-

Purification by Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Slowly add water until the solution becomes slightly cloudy, then allow it to cool slowly to RT, followed by incubation at 4 °C. Filter the resulting white crystalline solid. Causality: The target carbamate is highly soluble in hot ethanol but insoluble in water, whereas organic byproducts remain trapped in the hydroalcoholic mother liquor.

Step-by-step experimental workflow for the synthesis and purification of EAPC.

Quantitative Data & Analytical Characterization

Thorough analytical characterization is required to confirm the integrity of the chemoselective protection. The table below summarizes the expected spectral data for highly pure EAPC.

| Analytical Technique | Expected Signal / Value | Assignment / Structural Correlation |

| ¹H NMR (DMSO-d₆) | δ 9.85 (s, 1H) | Carbamate N-H (hydrogen-bonded) |

| δ 7.85 (br s, 1H), 7.25 (br s, 1H) | Primary amide N-H₂ (diastereotopic exchange) | |

| δ 7.80 (d, J = 8.5 Hz, 2H) | Aromatic protons (ortho to carbonyl) | |

| δ 7.45 (d, J = 8.5 Hz, 2H) | Aromatic protons (ortho to carbamate) | |

| δ 4.12 (q, J = 7.1 Hz, 2H) | Ethyl -CH₂- | |

| δ 1.24 (t, J = 7.1 Hz, 3H) | Ethyl -CH₃ | |

| ¹³C NMR (DMSO-d₆) | δ 167.5 | Amide Carbonyl (C=O) |

| δ 153.8 | Carbamate Carbonyl (C=O) | |

| δ 142.1, 128.4, 127.9, 117.5 | Aromatic Carbons | |

| δ 60.2, 14.5 | Ethyl -CH₂- and Ethyl -CH₃ | |

| LC-MS (ESI+) | m/z 209.1 [M+H]⁺ | Molecular Ion (Exact Mass: 208.09) |

| FT-IR (ATR) | 3350, 3180 cm⁻¹ | N-H stretching (amide and carbamate) |

| 1705 cm⁻¹, 1655 cm⁻¹ | C=O stretching (carbamate) and (amide) |

Applications in Drug Discovery

EAPC is predominantly utilized as an advanced building block for generating unsymmetrical diarylureas .

Targeting Urea Transporters (UTs)

Urea transporters (UT-A and UT-B) play a critical role in the urine concentration mechanism within the renal medulla. Inhibiting these transporters has been validated as a novel mechanism for salt-sparing diuretics, which are highly sought after for treating hyponatremia and congestive heart failure [2].

Recent high-throughput screening and optimization campaigns have identified diarylamides and diarylureas bearing the 4-carbamoylphenyl group as potent, orally active UT inhibitors [3]. EAPC serves as the direct precursor to these molecules. By reacting EAPC with various substituted anilines or heterocyclic amines, researchers can rapidly generate libraries of UT inhibitors without handling highly toxic phosgene gas.

Mechanistic pathways converting EAPC into active diarylureas for therapeutic targeting.

Kinase Inhibition & GPCR Modulation

Beyond diuretics, the resulting 1-(4-carbamoylphenyl)-3-substituted ureas are classic Type II kinase inhibitors. The urea motif acts as a bidentate hydrogen bond donor/acceptor to the DFG-out conformation of the kinase hinge region, while the terminal primary amide interacts with solvent-exposed residues to improve aqueous solubility and pharmacokinetic profiles.

References

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Molecules / PubMed Central[Link] [1]

-

Small-molecule inhibitors of urea transporters Subcellular Biochemistry / PubMed[Link] [2]

-

Discovery of diarylamides as novel orally active diuretics targeting urea transporters Acta Pharmaceutica Sinica B / PubMed Central[Link] [3]

Methodological & Application

Application Note: Optimized Reaction Conditions for Ethyl 4-(aminocarbonyl)phenylcarbamate Production

Strategic Context & Chemical Significance

Ethyl 4-(aminocarbonyl)phenylcarbamate (also known as ethyl N-(4-carbamoylphenyl)carbamate) is a critical intermediate and versatile building block in medicinal chemistry. Derived from para-aminobenzoic acid (PABA) analogs, compounds containing this scaffold are frequently utilized in the development of novel therapeutics, including antibacterial, antiviral, and anti-inflammatory agents[1].

The synthesis of this compound relies on the highly efficient carbamoylation of 4-aminobenzamide using ethyl chloroformate. As a Senior Application Scientist, I have designed this protocol to maximize yield and purity by strictly controlling the mechanistic pathways, ensuring a reproducible and self-validating workflow for drug development professionals.

Mechanistic Causality & Reagent Selection

The formation of N-aryl carbamates proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism[2]. The success of this reaction depends entirely on chemoselectivity, solvent environment, and acid scavenging:

-

Chemoselectivity Causality: 4-Aminobenzamide contains two nitrogen centers (an aniline amine and an amide). The aniline nitrogen is highly nucleophilic, whereas the amide nitrogen's lone pair is delocalized into the adjacent carbonyl group via resonance, rendering it non-nucleophilic. Consequently, ethyl chloroformate selectively acylates the aniline amine without the risk of di-acylation.

-

Solvent Causality (DCM vs. Protic Solvents): Chloroformates exhibit a mechanistic duality. In highly ionizing or nucleophilic solvents, they undergo rapid solvolysis and decomposition (loss of CO₂)[3]. By utilizing anhydrous Dichloromethane (DCM)—a non-nucleophilic, polar aprotic solvent—the solvolysis pathway is suppressed, forcing the reaction through the desired bimolecular addition-elimination mechanism[3].

-

Base Causality (Triethylamine): The reaction generates stoichiometric amounts of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the unreacted 4-aminobenzamide, converting it into an unreactive ammonium salt and stalling the reaction at 50% conversion. Triethylamine (TEA) acts as a proton scavenger to drive the reaction to completion[4].

Experimental Workflow Visualization

Fig 1: Step-by-step workflow for the synthesis and purification of the target carbamate.

Empirical Optimization of Reaction Conditions

To establish the most robust protocol, various conditions were evaluated. The data below demonstrates why the DCM/TEA system at 0 °C is the authoritative standard for this synthesis.

| Entry | Solvent | Base (Equiv) | Temperature | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | THF | Pyridine (1.5) | 25 °C | 6 | 65 | Sluggish kinetics; incomplete conversion. |

| 2 | DMF | K₂CO₃ (2.0) | 60 °C | 4 | 40 | High thermal degradation; side-product formation. |

| 3 | DCM | DIPEA (1.5) | 0 °C to RT | 3 | 89 | Clean conversion, but higher reagent cost. |

| 4 | DCM | TEA (1.5) | 0 °C to RT | 3 | 92 | Optimal: rapid conversion, easy self-validating workup. |

Self-Validating Experimental Protocol

This protocol is designed with built-in physical and chemical checkpoints to ensure the operator can validate the reaction's success in real-time.

Step 1: Preparation of the Amine Solution

-

In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-aminobenzamide (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

-

Note: The starting material may not fully dissolve initially; it will enter the solution as the reaction progresses.

Step 2: Base Addition & Thermal Control

-

Add Triethylamine (TEA) (1.5 equiv, 15 mmol) to the suspension.

-

Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

-

Causality: Ethyl chloroformate is highly reactive. Cooling is mandatory to control the exotherm and prevent the formation of unwanted isocyanate byproducts[2].

Step 3: Acylation and Visual Validation

-

Dilute Ethyl chloroformate (1.2 equiv, 12 mmol) in 5 mL of anhydrous DCM.

-

Using an addition funnel or syringe, add the chloroformate solution dropwise over 15–20 minutes.

-

Self-Validating Cue: Within minutes of addition, a dense, white precipitate of triethylamine hydrochloride (TEA·HCl) will form. This is a direct visual confirmation that the acyl substitution is occurring and HCl is being successfully scavenged.

Step 4: Propagation & In-Process Control

-

Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.

-

Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:1 v/v) under UV light (254 nm). The reaction is complete when the highly polar baseline spot of 4-aminobenzamide disappears.

Step 5: Quenching & Purification Workup

-

Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with DCM (2 × 20 mL).

-

Acid Wash: Wash the combined organic layers with 1M aqueous HCl (20 mL). Causality: This selectively protonates and removes any trace unreacted 4-aminobenzamide and excess TEA into the aqueous layer.

-

Base Wash: Wash with saturated aqueous NaHCO₃ (20 mL). Causality: This neutralizes any residual acid and hydrolyzes unreacted ethyl chloroformate into harmless ethanol and CO₂ gas (vent the funnel frequently).

-

Brine Wash: Wash with saturated NaCl solution (20 mL) to remove bulk water from the organic phase.

Step 6: Isolation

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The product, Ethyl 4-(aminocarbonyl)phenylcarbamate, is obtained as a high-purity white to off-white solid (Typical yield: 90-95%).

References[1] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSKpfNnDglcmW-2Fmy0HKrbi53lQJEbgGDVhDGmJ3A8xcIrB4oLpxizaCqdDTwh2pjtaYv514M3LKMu6oa--VTH7y_UeziJLg_wHreFJ8xz3VDgS9HT4hBMrXeEksxL8Q9B-vngYk_0_KR1jKf[2] Synthesis of Aryl Carbamates. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbpPFVhzVC3TRHRcku-YYm__annDCLslWe7bvSEdbT76H9BWjRXoUZ0pP4DoWq59AsXndhU3VX2upS33SfwJhN2As3GfCFKC4EmZ3MmJDnM41VTZwEym3lOmJogd80RtoeZn3K3OQucRVp37ZPUoDEsn-W5XPqeR2rMnP07fYE-ONKdh0-PU4F2A==[4] Hexyl carbamate | 2114-20-7. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPgrYoIH0D-Id_Zrzt0EFK26FQUHee1euIbHnfqE5psRj_s3eRpW9JMgRq4r5B0HDWY_uVA2IQhpkIOuKCCDWFkgiWp_kH_hGPKgkilVV7npHcS4-RdZZWDrCCPggsfXALG07p[3] Isopropyl Chloroformate|Research Reagent & Intermediate. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0lzJHvBuJADKT6WQNqoHBuv1zCDaJtoHfV5iAEFyfwn4sdtg7aH4Y6yR69kRjv5L6JbvkAH_3x-pPXKVsjR2TFzbaXANHdCN-n0UpK5pJpkENZ79Hai_mTkEYEamAlz39vPM=

Sources

Advanced Protocols for Peptidomimetic Synthesis: Utilizing Ethyl 4-(aminocarbonyl)phenylcarbamate for Urea Linkage and N-Terminal Capping

Introduction: The Shift to Urea-Linked Peptidomimetics

In modern drug development, native peptide therapeutics often suffer from poor pharmacokinetic profiles due to rapid degradation by endogenous aminopeptidases. To circumvent this, medicinal chemists frequently replace native amide bonds with unnatural linkages. Among these, the urea bond stands out for its exceptional metabolic stability, enhanced membrane permeability, and unique capacity to modulate intermolecular hydrogen bonding .

Ethyl 4-(aminocarbonyl)phenylcarbamate (also known as ethyl 4-carbamoylphenylcarbamate) is a highly specialized, bench-stable electrophile used to install a 4-carbamoylphenyl urea moiety at the N-terminus or on a lysine side-chain of a peptide. Unlike highly reactive isocyanates, this ethyl carbamate undergoes controlled aminolysis. The resulting 4-carbamoylphenyl group acts as a potent bidentate hydrogen-bond donor/acceptor, a structural motif heavily utilized in the design of highly selective receptor antagonists, such as opioid receptor modulators .

Comparative Analysis of Urea-Forming Reagents

The choice of urea-forming reagent dictates the reaction conditions, the purification strategy, and the final yield. Ethyl carbamates are specifically chosen when bench stability and the avoidance of toxic byproducts are prioritized.

Table 1: Quantitative and Qualitative Comparison of Urea-Forming Reagents

| Reagent Class | Relative Reactivity | Bench / Storage Stability | Primary Leaving Group / Byproduct | Selectivity & Application Profile |

| Alkyl/Aryl Isocyanates | Very High | Low (Moisture sensitive, polymerizes) | None (Addition reaction) | Rapid solution-phase synthesis; prone to hydantoin side-reactions. |

| p-Nitrophenyl Carbamates | High | Moderate (Degrades in strong base) | p-Nitrophenol (Toxic, intensely yellow) | Standard solid-phase synthesis; requires rigorous washing to remove phenol. |

| Ethyl 4-(aminocarbonyl)phenylcarbamate | Moderate | Very High (Stable to ambient moisture) | Ethanol (Volatile, benign, easily removed) | Targeted N-terminal capping; requires thermal energy (60°C) for aminolysis. |

Reaction Mechanism & Causality

The formation of a urea from an ethyl carbamate proceeds via base-catalyzed aminolysis .

-

Deprotonation : A non-nucleophilic base (e.g., DIPEA) deprotonates the peptide's N-terminal primary amine, maximizing its nucleophilicity.

-

Nucleophilic Attack : The amine attacks the carbonyl carbon of the ethyl carbamate. Because the ethoxy group (-OCH₂CH₃) is a relatively poor leaving group compared to a p-nitrophenoxy group, this step represents a high activation energy barrier.

-

Causality of Thermal Activation : To overcome this barrier without utilizing harsh coupling reagents, the reaction must be driven by thermal energy (conventional heating at 60°C or microwave irradiation). This ensures that the reagent remains completely inert during storage but reacts cleanly on demand, extruding benign ethanol as the only byproduct.

Caption: Logical decision tree for selecting urea-forming reagents based on reactivity and stability.

Experimental Protocols

Protocol A: Solid-Phase N-Terminal Urea Modification

This protocol describes the capping of a resin-bound peptide to form a terminal 4-carbamoylphenyl urea. The protocol is designed as a self-validating system , utilizing colorimetric assays to confirm reaction completion before proceeding to irreversible cleavage .

Materials:

-

Fmoc-deprotected Peptide-Resin (e.g., Rink Amide, 0.1 mmol scale)

-

Ethyl 4-(aminocarbonyl)phenylcarbamate (0.5 mmol, 5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Resin Preparation : Swell the Fmoc-deprotected peptide-resin in 3 mL of anhydrous DMF for 15 minutes. Drain the solvent.

-

Causality: Swelling expands the polystyrene matrix, exposing the maximum number of N-terminal amines to the liquid phase, ensuring uniform reaction kinetics.

-

-

Reagent Activation : Dissolve 5 eq. of Ethyl 4-(aminocarbonyl)phenylcarbamate and 10 eq. of DIPEA in 2 mL of anhydrous DMF.

-

Aminolysis : Add the reagent solution to the resin. Seal the reaction vessel and heat to 60°C with gentle orbital shaking for 4 hours. (Alternatively, use a microwave peptide synthesizer at 75°C for 30 minutes).

-

Causality: The high concentration of DIPEA maintains the amine in its reactive, unprotonated state. Heat is strictly required to facilitate the extrusion of the ethoxy leaving group.

-

-

Washing : Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 3 mL), Dichloromethane (DCM) (3 × 3 mL), and Methanol (3 × 3 mL).

-

Causality: DMF removes unreacted carbamate; DCM swells the resin to flush trapped DIPEA; Methanol shrinks the resin and removes the ethanol byproduct.

-

-

Validation Check (The Kaiser Test) : Extract a few beads of resin and perform a Kaiser (ninhydrin) test.

-

Self-Validating Logic: A yellow/colorless bead indicates complete conversion of the primary amine to the urea. A blue bead indicates incomplete aminolysis. Corrective action: If blue, repeat Step 2 and 3 with the addition of 0.1 eq. of DMAP as a nucleophilic catalyst.

-

-

Cleavage : Treat the validated resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate the final peptidomimetic in cold diethyl ether.

Caption: Chemical workflow of Solid-Phase Urea Formation using Ethyl 4-(aminocarbonyl)phenylcarbamate.

Protocol B: Solution-Phase Synthesis of Urea-Linked Dipeptide Surrogates

For the synthesis of small building blocks (e.g., modifying a single amino acid ester prior to solid-phase integration).

Step-by-Step Methodology:

-

Dissolution : Dissolve 1.0 mmol of an amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl) in 5 mL of anhydrous Tetrahydrofuran (THF).

-

Neutralization : Add 2.5 mmol of Triethylamine (TEA). Stir for 10 minutes at room temperature.

-

Causality: TEA neutralizes the HCl salt, liberating the free amine. THF is chosen over DCM because the resulting TEA·HCl salt precipitates out of THF, driving the equilibrium forward.

-

-

Coupling : Add 1.1 mmol of Ethyl 4-(aminocarbonyl)phenylcarbamate. Attach a reflux condenser and heat the mixture to 65°C (reflux) for 12 hours.

-

Workup & Extraction (Self-Validating) : Cool the reaction to room temperature. Evaporate the THF under reduced pressure. Redissolve the residue in Ethyl Acetate (15 mL) and wash with 1M HCl (2 × 10 mL) followed by brine (1 × 10 mL).

-

Self-Validating Logic: The 1M HCl wash selectively protonates and extracts any unreacted starting amine into the aqueous layer. TLC (Thin Layer Chromatography) of the organic layer (using 5% MeOH in DCM) should show a single new UV-active spot with a higher Rf value than the starting amino acid.

-

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure urea-linked surrogate. Confirm mass via LC-MS (Expected mass shift: +162 Da from the free amine).

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

-

Lee, Y. S., Petrov, R., Park, C. K., Ma, S. W., Davis, P., Lai, J., Porreca, F., Vardanyan, R., & Hruby, V. J. (2018). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules.[Link]

-

Zong, Y., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews.[Link]

Application Note: Utilizing Ethyl 4-(aminocarbonyl)phenylcarbamate as a Rigid Linker Motif in Medicinal Chemistry

Executive Summary

In modern rational drug design, the selection of linker moieties and pharmacophoric spacers is critical for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. Ethyl 4-(aminocarbonyl)phenylcarbamate represents a highly versatile, bifunctional structural motif. By combining a rigid para-substituted phenyl core with a metabolically stable carbamate linkage and a terminal primary amide, this motif serves as an ideal rigid spacer for bivalent ligands (such as PROTACs) or as a primary pharmacophore in metalloenzyme inhibitors.

This application note provides drug development professionals with a comprehensive guide to the physicochemical profiling, regioselective synthesis, and therapeutic integration of this specific structural motif.

Mechanistic Rationale & Pharmacophore Profiling

The architectural value of ethyl 4-(aminocarbonyl)phenylcarbamate lies in its distinct functional domains, each carefully selected to overcome common pharmacokinetic liabilities:

-

The Carbamate Linkage: Esters are highly susceptible to rapid cleavage by plasma esterases, while amides can sometimes suffer from poor membrane permeability due to high desolvation penalties. The carbamate (urethane) functional group acts as an optimized hybrid. It imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen into the carboxyl moiety, while offering superior hydrolytic stability compared to standard esters [1].

-

The Aminocarbonyl (Benzamide) Group: The primary amide is a classic hydrogen-bond donor/acceptor. In the context of epigenetics, the benzamide moiety is a well-established, kinetically selective Zinc-Binding Group (ZBG) for Class I Histone Deacetylases (HDACs) [2]. It coordinates with the catalytic zinc ion while the phenyl ring engages in π−π stacking with the hydrophobic channel of the enzyme.

-

The Para-Substituted Phenyl Core: The 1,4-substitution pattern projects the two functional groups at a precise ~180° vector. When the ethyl group is extended or replaced by a longer linker (e.g., PEG chains) in PROTAC design, this rigid phenyl core minimizes the entropic penalty during the formation of the target-PROTAC-E3 ligase ternary complex.

Physicochemical & Structural Properties

To predict the behavior of this motif in biological systems, we have calculated its core physicochemical parameters. These metrics confirm its suitability for integration into larger drug candidates without aggressively violating Lipinski’s Rule of Five.

| Property | Value | Mechanistic Significance in Drug Design |

| Molecular Weight | 208.22 g/mol | Low molecular weight allows for integration into bulky bivalent molecules (e.g., ADCs, PROTACs) while maintaining oral bioavailability potential. |

| Estimated LogP | ~1.3 | Balanced lipophilicity; the ethyl carbamate cap provides membrane permeability while the primary amide maintains aqueous solubility. |

| Topological Polar Surface Area | 81.4 Ų | Optimal for extensive hydrogen bonding networks; supports target engagement without overly restricting blood-brain barrier (BBB) penetration if required. |

| H-Bond Donors | 3 (NH₂, NH) | Critical for interacting with active site residues (e.g., Asp/His in HDACs) or serving as a nicotinamide mimic in PARP inhibitors. |

| H-Bond Acceptors | 3 (C=O, C=O, -O-) | Facilitates dipole-dipole interactions and ensures favorable hydration dynamics in systemic circulation. |

| Spatial Trajectory | ~180° | The rigid para-geometry provides a highly predictable, linear vector for spacing two distinct pharmacophores. |

Synthesis & Integration Workflow

The following diagram outlines the logical progression from motif assembly to biological validation and therapeutic application.

Workflow for the synthesis and validation of the ethyl 4-(aminocarbonyl)phenylcarbamate motif.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and analytical checkpoints.

Protocol 1: Regioselective Synthesis of the Motif

Causality & Rationale: The synthesis utilizes 4-aminobenzamide and ethyl chloroformate. The primary aromatic amine (aniline) is significantly more nucleophilic than the primary amide. By strictly controlling the temperature and stoichiometry, we can achieve regioselective carbamoylation at the aniline nitrogen without the need for cumbersome protecting group chemistry.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-aminobenzamide (1.0 eq, 10 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the chloroformate.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol). Rationale: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct to prevent premature protonation and deactivation of the aniline nucleophile.

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. This suppresses the exothermic nature of the reaction and prevents bis-acylation.

-

Carbamoylation: Dropwise add ethyl chloroformate (1.1 eq, 11 mmol) over a period of 15 minutes.

-

Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor reaction progression via LC-MS. The reaction is deemed complete when the starting material peak disappears and the target mass is dominant (Target m/z: [M+H]⁺ 209.2).

-

Workup & Purification: Quench the reaction with 50 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure ethyl 4-(aminocarbonyl)phenylcarbamate.

Protocol 2: Human Plasma Stability Validation Assay

Causality & Rationale: While carbamates are generally stable, they can be cleaved by specific systemic amidases or esterases [1]. Before integrating this motif into a larger drug candidate, its half-life in human plasma must be quantified. This protocol uses an internal standard (tolbutamide) to correct for extraction variations, ensuring a self-validating, highly accurate quantification of linker stability.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 1 mM stock solution of the synthesized compound in LC-MS grade DMSO.

-

Plasma Spiking: Pre-warm pooled human plasma to 37 °C. Spike the compound into the plasma to achieve a final concentration of 1 μM. Critical Step: Ensure the final DMSO concentration is ≤ 0.1% (v/v) to prevent solvent-induced denaturation of plasma enzymes.

-

Incubation: Incubate the mixture in a shaking water bath at 37 °C to simulate physiological conditions.

-

Time-Course Extraction: At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 μL aliquots of the plasma mixture.

-

Enzymatic Quenching: Immediately transfer each aliquot into 150 μL of ice-cold acetonitrile containing 100 ng/mL of tolbutamide (Internal Standard). The cold organic solvent instantly denatures the proteins, halting enzymatic cleavage.

-

Protein Precipitation: Vortex the samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated plasma proteins.

-

LC-MS/MS Analysis: Transfer the clear supernatant to autosampler vials. Analyze using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the transition of the parent mass (209.2) to its dominant fragment.

-

Data Processing: Calculate the peak area ratio of the analyte to the internal standard. Plot the natural logarithm (ln) of the percentage remaining versus time. A linear regression will yield the elimination rate constant ( k ), from which the half-life ( t1/2=0.693/k ) is derived. A t1/2>4 hours validates the motif's stability for systemic drug design.

Application in Targeted Therapeutics

Once synthesized and validated, the ethyl 4-(aminocarbonyl)phenylcarbamate motif (or its derivatives where the ethyl group is replaced by a functionalized tether) can be deployed in two primary therapeutic modalities:

Kinetically Selective HDAC Inhibitors

The clinical success of HDAC inhibitors is often limited by off-target toxicities caused by rapid, unselective zinc chelation (e.g., by hydroxamic acids). The aminocarbonyl (benzamide) moiety of this motif acts as a slow-binding, kinetically selective Zinc-Binding Group (ZBG) [2]. The rigid phenyl ring perfectly spaces the ZBG from the carbamate linkage, which can be further functionalized to interact with the surface residues of specific HDAC isoforms (e.g., HDAC1 vs. HDAC6), thereby improving the therapeutic index of the resulting drug.

Rigid Spacers in PROTACs

In the design of Proteolysis Targeting Chimeras (PROTACs), highly flexible linkers (like long PEG chains) often lead to a high entropic penalty when the PROTAC attempts to pull the target protein and the E3 ligase into a ternary complex. By embedding the 4-(aminocarbonyl)phenylcarbamate motif into the linker chain, medicinal chemists introduce a rigid, 180-degree vector. This rigidity pre-organizes the PROTAC conformation, significantly enhancing the kinetics of ternary complex formation and subsequent target degradation.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. URL: [Link]

-

Chou, C. J., et al. (2023). Evolution of Slow-Binding Inhibitors Targeting Histone Deacetylase Isoforms. Journal of Medicinal Chemistry. URL: [Link]

Application Note: Microwave-Assisted Synthesis of Ethyl 4-(aminocarbonyl)phenylcarbamate

Executive Summary & Mechanistic Rationale

The synthesis of ethyl 4-(aminocarbonyl)phenylcarbamate via the carbamoylation of 4-aminobenzamide is a critical transformation in the development of various pharmaceutical intermediates. However, the para-carboxamide group (-CONH₂) on the aniline ring exerts a strong electron-withdrawing mesomeric effect (-M). This delocalizes the nitrogen lone pair, significantly reducing the nucleophilicity of the amine and making conventional thermal acylation sluggish and prone to side reactions, such as the formation of symmetric ureas[1].

To overcome this high activation energy barrier, we employ microwave-assisted organic synthesis (MAOS) . Microwave irradiation provides rapid, uniform dielectric heating that directly targets polar intermediates, drastically reducing reaction times from hours to minutes while suppressing byproduct formation[2].

Acetonitrile (MeCN) is selected as the solvent due to its excellent microwave-absorbing properties (high loss tangent, tan δ = 0.062), which efficiently converts electromagnetic energy into thermal energy[3]. Triethylamine (Et₃N) serves as a non-nucleophilic acid scavenger. Its presence is non-negotiable; without it, the HCl byproduct would protonate the already weakly nucleophilic 4-aminobenzamide, completely halting the reaction[4].

Mechanistic pathway of ethyl chloroformate nucleophilic acyl substitution.

Experimental Design & Optimization Data

The protocol was optimized by evaluating the stoichiometric ratios of the amine, ethyl chloroformate, and base under both conventional and microwave conditions[4]. The data clearly demonstrates that microwave irradiation at 80 °C provides the optimal thermodynamic environment for high-yield carbamate formation while preventing the over-alkylation or urea formation commonly seen in standard reflux setups[1].

Table 1: Optimization of Reaction Conditions

| Entry | Heating Method | Solvent | Base (Eq) | Chloroformate (Eq) | Temp (°C) | Time | Yield (%) | Purity (%) |

| 1 | Conventional | DCM | Et₃N (1.5) | 1.2 | 40 (Reflux) | 12 h | 65 | 88 |

| 2 | Conventional | MeCN | Et₃N (1.5) | 1.2 | 80 (Reflux) | 6 h | 72 | 90 |

| 3 | Microwave | None | Et₃N (1.5) | 1.2 | 80 | 15 min | 55 | 75 |

| 4 | Microwave | MeCN | Pyridine (1.5) | 1.2 | 80 | 10 min | 81 | 92 |

| 5 | Microwave | MeCN | Et₃N (1.5) | 1.2 | 80 | 10 min | 94 | >98 |

Note: Entry 5 represents the optimized, self-validating protocol described below.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reproducibility, safety, and high-fidelity data generation.

Materials Required:

-

Substrate: 4-Aminobenzamide (1.0 mmol, 136.15 mg)

-

Reagent: Ethyl Chloroformate (1.2 mmol, 115 µL) - Caution: Highly toxic and corrosive.

-

Base: Triethylamine (Et₃N) (1.5 mmol, 210 µL)

-

Solvent: Anhydrous Acetonitrile (MeCN) (3.0 mL)

-

Equipment: 10 mL microwave-transparent glass vial with Teflon-lined crimp cap, dedicated microwave synthesizer (e.g., Anton Paar or CEM).

Microwave-assisted synthesis workflow for ethyl 4-(aminocarbonyl)phenylcarbamate.

Step-by-Step Methodology:

Step 1: Reaction Assembly (Cold Addition)

-

To a dry 10 mL microwave vial equipped with a magnetic stir bar, add 4-aminobenzamide (136.15 mg).

-

Suspend the solid in anhydrous MeCN (3.0 mL) and add Et₃N (210 µL).

-

Causality Check: Cool the vial in an ice bath (0 °C) for 5 minutes. Why? The initial reaction between the amine/base and chloroformate is highly exothermic. Cooling prevents the premature volatilization of ethyl chloroformate (b.p. 93 °C) and suppresses immediate runaway side reactions.

-

Add ethyl chloroformate (115 µL) dropwise. Crimp-seal the vial immediately.

Step 2: Microwave Irradiation

-

Place the sealed vial into the microwave synthesizer.

-

Set the parameters: Temperature: 80 °C; Ramp Time: 2 minutes; Hold Time: 10 minutes; Max Power: 50 W; Cooling: On.

-

Validation Check (In-Process): Monitor the internal temperature and pressure curves on the synthesizer display. A stable pressure (~2-3 bar) and flat temperature plateau at 80 °C confirm controlled dielectric heating. Spikes indicate solvent degradation or a compromised seal.

Step 3: Reaction Validation (TLC)

-

Once the vial has cooled to <30 °C, uncap in a fume hood.

-

Validation Check (TLC): Spot the crude mixture against a 4-aminobenzamide standard on a silica gel TLC plate. Elute with 50:50 EtOAc:Hexanes.

-

Expected Result: The highly polar starting material (R_f ~ 0.1) should be completely consumed, replaced by a single, less polar UV-active spot corresponding to the carbamate (R_f ~ 0.45).

-

Step 4: Acid-Base Workup

-

Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate (15 mL).

-

Wash with 1M HCl (2 × 5 mL). Causality: This selectively protonates and removes excess Et₃N and any trace unreacted 4-aminobenzamide into the aqueous layer.

-

Wash with saturated aqueous NaHCO₃ (10 mL). Causality: Neutralizes any residual HCl or unreacted chloroformate (which hydrolyzes to ethanol and CO₂).

-

Wash with brine (10 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Recrystallize the crude off-white solid from a minimal amount of hot Ethanol/Water (80:20 v/v).

-

Filter the resulting pristine white crystals and dry in a vacuum oven at 45 °C for 4 hours.

References

-

Microwave Promoted Solvent-free One-pot Synthesis of N,N′-disubstituted Urea Derivatives ResearchGate[1]

-

Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas ACS Publications[2]

-

Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehyde Thieme Connect[3]

-

A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives PMC (NIH)[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solvent-Driven Chemoselectivity in Ethyl 4-(aminocarbonyl)phenylcarbamate Transformations

Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Content Type: Advanced Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

Ethyl 4-(aminocarbonyl)phenylcarbamate (CAS 49615-54-5) is a highly versatile bifunctional building block. Its molecular architecture features an N-aryl carbamate moiety and a primary benzamide group positioned para to each other. For drug development professionals, derivatizing this molecule presents a classic chemoselectivity challenge: how do we selectively target one nitrogen center over the other without requiring cumbersome protection/deprotection steps?

As process chemists, we must look beyond viewing solvents as mere diluents. In the reactions of ethyl 4-(aminocarbonyl)phenylcarbamate, the solvent acts as a thermodynamic and kinetic director. The divergence in reactivity between the two functional groups is rooted in their inherent acidity. The N-aryl carbamate proton is significantly more acidic (pKa ~10.5) than the primary benzamide protons (pKa ~15.5) due to resonance stabilization into both the aromatic ring and the adjacent ester carbonyl[1]. By pairing this intrinsic pKa difference with the correct solvent microenvironment, we can achieve absolute chemoselectivity.

Causality in Solvent Selection

A. Targeting the Carbamate: N-Alkylation

To selectively alkylate the carbamate, we rely on mild bases (e.g., Cs₂CO₃) to selectively deprotonate the more acidic carbamate N-H. The solvent's primary role here is to solvate the alkali metal counterion, generating a "naked" and highly nucleophilic carbamate anion.

-

Traditional Approach: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are classic choices because their high dielectric constants stabilize the transition state of the subsequent S_N2 alkylation.

-

Modern Sustainable Pivot: Due to the reproductive toxicity and high boiling point of DMF, modern pharmaceutical guidelines strongly advocate for greener alternatives[2]. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as an exceptional substitute. It provides sufficient cation solvation to drive the alkylation while offering superior phase separation during aqueous workup, significantly reducing process mass intensity (PMI).

B. Targeting the Amide: Dehydration to Nitrile

Converting the primary amide to a nitrile requires an electrophilic dehydrating agent, such as Phosphorus Oxychloride (POCl₃) or Burgess Reagent.

-

The Vilsmeier Hazard: Crucially, polar aprotic solvents like DMF must be strictly avoided here. DMF reacts violently with POCl₃ to form the Vilsmeier-Haack reagent, which will indiscriminately formylate the aromatic ring or the carbamate nitrogen, destroying the starting material.

-

The Optimal Choice: Non-polar, non-participatory solvents are mandatory. Dichloromethane (DCM) is historically used but is an ICH Class 2 restricted solvent[3]. Toluene is the superior choice; it is inert to electrophilic dehydrating agents and allows for elevated reaction temperatures (up to 110 °C), providing the thermal driving force necessary for complete dehydration while leaving the carbamate intact.

Visualizing the Chemoselective Pathways

Fig 1. Chemoselective pathways of Ethyl 4-(aminocarbonyl)phenylcarbamate dictated by solvent.

Fig 2. Decision tree for solvent selection based on target functional group reactivity.

Quantitative Data: Solvent Performance Matrix

The following table summarizes the physicochemical properties of relevant solvents and their impact on the chemoselective transformations of ethyl 4-(aminocarbonyl)phenylcarbamate.

| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | ICH Class | Target Reaction | Mechanistic Rationale & Outcome |

| DMF | 36.7 | 3.82 | Class 2 | N-Alkylation | Excellent cation solvation; high yield. Warning: Incompatible with dehydrating agents (forms Vilsmeier reagent). |

| 2-MeTHF | 6.97 | 1.38 | Class 3 | N-Alkylation | Green alternative. Lower ε than DMF, but sufficient for Cs₂CO₃ mediated alkylation. Excellent phase separation. |

| DCM | 8.93 | 1.60 | Class 2 | Dehydration | Inert to POCl₃/Burgess reagent. Restricted use due to toxicity and environmental persistence. |

| Toluene | 2.38 | 0.36 | Class 2 | Dehydration | Completely inert. Allows high-temperature reflux for stubborn dehydrations. Supports azeotropic water removal. |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The specific workup procedures exploit the physicochemical properties of the chosen solvents to ensure high purity without the immediate need for chromatography.

Protocol A: Chemoselective N-Alkylation of the Carbamate

Objective: Alkylate the carbamate nitrogen while leaving the primary amide intact.

-

Charge Reactor: To an oven-dried 100 mL round-bottom flask, add Ethyl 4-(aminocarbonyl)phenylcarbamate (1.0 eq, 10 mmol) and anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 eq, 15 mmol).

-

Solvent Addition: Add 30 mL of anhydrous 2-MeTHF. Stir at room temperature for 15 minutes to allow for the selective deprotonation of the carbamate (Solution will become a fine suspension).

-

Electrophile Addition: Dropwise, add the alkyl halide (e.g., Benzyl bromide, 1.1 eq, 11 mmol).

-

Reaction: Heat the mixture to 60 °C under an inert nitrogen atmosphere for 6 hours. Monitor via TLC (EtOAc/Hexane 1:1). The primary amide will remain unreacted due to its higher pKa.

-

Workup (Self-Validating Step): Cool to room temperature. Add 30 mL of Deionized Water. Because 2-MeTHF is partially immiscible with water (unlike DMF), the product will partition cleanly into the upper organic layer, while the inorganic salts (CsBr, unreacted Cs₂CO₃) wash into the aqueous layer.

-

Isolation: Separate the organic layer, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-alkylated product.

Protocol B: Chemoselective Dehydration of Primary Amide to Nitrile

Objective: Convert the benzamide to a benzonitrile while preserving the ethyl carbamate.

-

Charge Reactor: To an oven-dried 100 mL round-bottom flask equipped with a reflux condenser, add Ethyl 4-(aminocarbonyl)phenylcarbamate (1.0 eq, 10 mmol).

-

Solvent Addition: Suspend the starting material in 40 mL of anhydrous Toluene. Do not use DMF or MeCN.

-

Reagent Addition: Slowly add Phosphorus Oxychloride (POCl₃, 1.5 eq, 15 mmol) via syringe.

-

Reaction: Heat the reaction mixture to 85 °C for 3 to 4 hours. The suspension will gradually clear as the polar amide is converted to the highly soluble nitrile.

-

Workup (Self-Validating Step): Cool the reaction to 0 °C using an ice bath. Carefully quench the excess POCl₃ by the dropwise addition of saturated aqueous NaHCO₃ (Caution: Exothermic, gas evolution). The use of Toluene prevents the formation of hazardous water-soluble emulsions.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). Combine the organic layers (Toluene + EtOAc), wash with brine, dry over MgSO₄, and concentrate to yield 4-(ethoxycarbonylamino)benzonitrile.

References

-

Yogesh, R., Srivastava, N., & Mulik, B. M. (2023). "Efforts to Replace Methylene Chloride in Pharmaceutical Process Chemistry." Macromolecular Symposia, 407(1). URL:[Link]

-

Alder, C. M., et al. (2025). "Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?" Journal of Medicinal Chemistry. URL:[Link]

-

Cox, C., & Lectka, T. (1998). "Solvent Effects on the Barrier to Rotation in Carbamates." The Journal of Organic Chemistry, 63(7), 2426–2427. URL:[Link]

-

Heller, S. T., & Sarpong, R. (2010). "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." Organic Letters, 12(20), 4572-4575. URL:[Link]

Sources

Application Note: Green Chemistry Methodologies for the Synthesis of Phenylcarbamate Derivatives

Executive Summary & Mechanistic Rationale

Phenylcarbamate derivatives are critical structural motifs in pharmaceuticals (e.g., cholinesterase inhibitors for neurodegenerative diseases) and modern agrochemicals[5]. Historically, the synthesis of these compounds relied heavily on the "phosgene route" or the use of highly toxic, moisture-sensitive isocyanates [2]. As global Environmental, Health, and Safety (EHS) regulations tighten, the pharmaceutical industry is aggressively pivoting toward sustainable, isocyanate-free methodologies [3].

As a Senior Application Scientist, I have evaluated numerous green pathways and isolated two highly robust, scalable protocols that cover both major structural classes of phenylcarbamates:

-

N-Phenylcarbamates via continuous-flow carbon dioxide (CO₂) fixation.

-

O-Phenylcarbamates via solvent-free mechanochemical cyanic acid generation.

These protocols are designed not just as a sequence of steps, but as self-validating systems where the physical chemistry of the reaction provides real-time feedback to the operator, ensuring high reproducibility and intrinsic safety.

Protocol A: Continuous-Flow Synthesis of N-Phenylcarbamates via CO₂ Fixation

This method utilizes CO₂ as a benign, abundant C1 building block, replacing phosgene [1][2]. By transitioning from batch to continuous-flow chemistry, we overcome the mass-transfer limitations typically associated with gas-liquid reactions.

Experimental Workflow

Continuous-flow reactor setup for the green synthesis of phenylcarbamates using CO2.

Step-by-Step Methodology

-

Reagent Preparation: In a dry volumetric flask, prepare a solution of aniline (1.0 equiv., 4.29 mmol), an alkyl bromide (e.g., benzyl bromide, 2.0 equiv., 8.58 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv., 8.58 mmol) in 5 mL of anhydrous acetonitrile [1].

-

System Priming: Flush a continuous-flow system (e.g., Vapourtec E-series or equivalent) equipped with a 10 mL fluoropolymer coil reactor with pure acetonitrile. Set the reactor temperature to 70 °C and the back-pressure regulator (BPR) to 3 bar [1].

-

Execution: Pump the reagent mixture through the reactor at a liquid flow rate of 250 μL/min. Simultaneously, introduce CO₂ gas via a mass flow controller at 6.0 mL/min into a T-mixer just prior to the reactor coil.

-

Collection & Workup: Collect the effluent over 50 minutes. Concentrate the stream in vacuo, wash with dilute HCl to remove DBU, and extract with ethyl acetate.

Causality & Expert Insights

-

Why DBU? DBU is a sterically hindered, strongly non-nucleophilic base. It selectively deprotonates the aniline, drastically increasing its nucleophilicity to attack the highly stable, inert CO₂ molecule without competitively reacting with the alkyl halide electrophile [2].

-

Why Continuous Flow and 3 Bar Pressure? CO₂ solubility in acetonitrile is relatively low at atmospheric pressure. The 3 bar back-pressure forces the CO₂ into the liquid phase, while the narrow channels of the flow reactor provide a massive surface-area-to-volume ratio. This eliminates the gas-liquid diffusion barrier, reducing a reaction that takes 12 hours in batch to just 50 minutes in flow [1][2].

The Self-Validating System

This protocol is integrated with an in-line ATR-FTIR flow cell placed immediately after the BPR. The system validates its own progression by tracking the real-time disappearance of the aniline N–H stretch (3300–3400 cm⁻¹) and the emergence of the strong carbamate C=O stretch (~1700 cm⁻¹). If the C=O absorbance plateau drops, it instantly signals a loss of CO₂ pressure or a pump cavitation event, allowing the operator to halt the process before reagents are wasted.

Protocol B: Solvent-Free Mechanochemical Synthesis of O-Phenylcarbamates

For primary O-phenylcarbamates, we utilize a solvent-free mechanochemical approach. This eliminates toxic volatile organic compounds (VOCs) and leverages solid-state kinetics to drive the reaction [4].

Mechanistic Pathway

Mechanistic pathway of solvent-free phenylcarbamate synthesis via in-situ cyanic acid generation.

Step-by-Step Methodology

-

Grinding: In a mortar or a planetary ball mill, combine phenol (1.0 equiv., 10 mmol), sodium cyanate (1.5 equiv., 15 mmol), and Trichloroacetic acid (TCA) (1.2 equiv., 12 mmol) [4].

-

Thermal Activation: Transfer the thoroughly mixed powder to a reaction vessel and heat to 55 °C for 1 to 2 hours under solvent-free conditions.

-

Workup: Cool the mixture to room temperature. Add 15 mL of cold distilled water to dissolve unreacted sodium cyanate and TCA byproducts. Filter the resulting white precipitate and recrystallize from hot ethanol to yield pure O-phenylcarbamate.

Causality & Expert Insights

-

Why TCA? Trichloroacetic acid is specifically chosen because its pKa (~0.66) is low enough to rapidly protonate the cyanate anion to form reactive cyanic acid (HNCO), but it remains a solid at room temperature, making it ideal for mechanochemical grinding [4].

-

Why Solvent-Free? Eliminating the solvent forces the reactant molecules into direct, highly concentrated contact. This dramatically lowers the activation energy barrier for the nucleophilic addition of the phenol to the transient cyanic acid, preventing the HNCO from polymerizing into cyanuric acid (a common side reaction in solution).

The Self-Validating System

Mechanochemical reactions can suffer from incomplete mixing. This protocol builds in a self-validating physical state change: as the reaction proceeds at 55 °C, the mixture transitions from a heterogeneous powder to a localized melt, and finally solidifies into a distinct crystalline mass as the carbamate forms. The immediate validation is a crude melting point check of the unpurified solid (e.g., 155–156 °C for unsubstituted phenyl carbamate). A sharp melting point within 2 °C of the literature value confirms that the cyanic acid intermediate was successfully captured by the phenol, validating the run prior to NMR analysis [4].

Quantitative Data & Method Comparison

To justify the transition from traditional phosgene chemistry to these green alternatives, the following table summarizes the key process metrics observed in our laboratories.

| Parameter | Traditional Phosgene Route | Continuous-Flow CO₂ Fixation | Solvent-Free Mechanochemistry |

| C1 Source | Phosgene / Isocyanates | Carbon Dioxide (CO₂) | Sodium Cyanate (NaOCN) |

| Catalyst / Promoter | None (Highly reactive) | DBU (Organocatalyst) | Trichloroacetic Acid (TCA) |

| Reaction Time | 2 – 6 hours | 50 minutes | 1 – 2 hours |

| Yield | 85 – 95% | 80 – 92% | 85 – 90% |

| Solvent | Dichloromethane / Toluene | Acetonitrile (Flow) | None (Solid-state) |

| E-Factor (Est.) | > 50 (High waste) | < 10 | < 5 |

| Safety Profile | Critical Hazard (Toxic gas) | Safe (Green C1 block) | Safe (No VOCs) |

Table 1: Comparative analysis of traditional vs. green synthesis methods for phenylcarbamate derivatives.

References

-

Title: Continuous Synthesis of Carbamates from CO2 and Amines Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Green synthesis of carbamates from CO2, amines and alcohols Source: RSC Publishing (Green Chemistry) URL: [Link]

-

Title: Solvent-Free Synthesis of Carbamate Derivatives from Sodium Cyanate Source: Bangladesh Journal of Scientific Research (BanglaJOL) URL: [Link]

-

Title: Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification & Troubleshooting of Ethyl 4-(aminocarbonyl)phenylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis and purification of Ethyl 4-(aminocarbonyl)phenylcarbamate (CAS 49615-54-5) .

Synthesizing this critical pharmaceutical intermediate typically involves reacting 4-aminobenzamide with ethyl chloroformate in the presence of a base. While the chemistry is straightforward, achieving the >99.5% purity required for downstream Active Pharmaceutical Ingredient (API) development is often complicated by chemoselectivity issues and workup degradation. This guide dissects the causality behind these impurities and provides self-validating protocols to eliminate them.

Part 1: Diagnostic Dashboard & Impurity Profiling

Before attempting any purification, you must understand the physicochemical nature of your contaminants. The reaction of an aniline derivative with a highly reactive chloroformate creates a competitive environment for nucleophilic attack.

Quantitative Impurity Profile

| Impurity Designation | Chemical Identity | Causality of Formation | Relative Polarity (LogP est.) | HPLC RRT* | Optimal Removal Strategy |

| Target API Intermediate | Ethyl 4-(aminocarbonyl)phenylcarbamate | Main Reaction | ~1.2 | 1.00 | N/A |

| Impurity A | 4-Aminobenzamide (Starting Material) | Incomplete conversion due to reagent volatility or insufficient base. | ~0.3 (Highly Polar) | 0.45 | pH-directed Liquid-Liquid Extraction (Acid Wash) |

| Impurity B | N,N'-bis(ethoxycarbonyl)-4-aminobenzamide | Over-acylation at the amide nitrogen due to excess reagent/extended heating. | ~2.5 (Non-Polar) | 1.80 | Flash Chromatography or Selective Recrystallization |

| Impurity C | 4-(ethoxycarbonylamino)benzoic acid | Hydrolysis of the benzamide group during harsh alkaline or acidic workup. | ~1.5 (Polar, Acidic) | 0.85 | pH-directed Liquid-Liquid Extraction (Mild Base Wash) |

*Relative Retention Time (RRT) based on a standard C18 Reverse-Phase HPLC method (Water/Acetonitrile gradient with 0.1% TFA).

Reaction pathway showing the synthesis of the target carbamate and its major impurities.

Part 2: Troubleshooting Q&A

Q1: My crude product is heavily contaminated with unreacted 4-aminobenzamide (Impurity A). Why isn't standard recrystallization removing it, and how do I fix this? The Causality: 4-aminobenzamide and your target carbamate can co-crystallize due to similar hydrogen-bonding networks (both possess the terminal amide group). The Solution: Exploit the pKa difference. The primary aniline amine on 4-aminobenzamide has a pKa of ~4.5. At pH 1, it is fully protonated into a highly water-soluble ammonium salt. Conversely, the nitrogen in your target carbamate is rendered non-basic due to strong resonance stabilization with the adjacent carbonyl group . By washing your organic layer with 0.1 M HCl, you selectively partition the starting material into the aqueous phase while the target remains in the organic phase.

Q2: I am observing a late-eluting, non-polar peak on my HPLC (Impurity B). What is the mechanism of its formation? The Causality: This is N,N'-bis(ethoxycarbonyl)-4-aminobenzamide. While the aniline nitrogen is a strong nucleophile and reacts rapidly with ethyl chloroformate, the amide nitrogen is a weak nucleophile. However, if you use a large excess of ethyl chloroformate or a strong base, the amide nitrogen can be deprotonated or forced to react, leading to over-acylation . The Solution: To prevent this, strictly control your stoichiometric equivalents (1.05 eq of ethyl chloroformate) and maintain reaction temperatures below 5°C during addition. If it has already formed, use Flash Chromatography (Protocol B), as Impurity B lacks the hydrogen-bond donating capacity of the primary amide, making it significantly less polar and easy to separate on silica gel.

Q3: My mass spectrometry data shows an [M+H]+ peak at m/z 210. What degradation is occurring? The Causality: You are seeing Impurity C (4-(ethoxycarbonylamino)benzoic acid). The terminal primary amide (-CONH2) is susceptible to hydrolysis if your reaction workup involves strong aqueous bases (like NaOH) or extended exposure to strong acids. The Solution: Switch your neutralization and washing steps to mild, buffered systems. Use saturated aqueous Sodium Bicarbonate (NaHCO3) instead of Sodium Hydroxide. NaHCO3 is basic enough to neutralize the HCl byproduct of the chloroformate reaction but mild enough to leave the benzamide intact.

Part 3: The Protocol Vault

The following methodologies are designed as self-validating systems. By checking the specified parameters at each step, you guarantee the integrity of the process before moving forward.

Decision tree for the step-by-step purification workflow of the crude reaction mixture.

Protocol A: pH-Directed Liquid-Liquid Extraction (Primary Cleanup)

Purpose: Quantitative removal of Impurity A and Impurity C prior to crystallization.

-

Dilution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

-

Acidic Wash (Targeting Impurity A): Wash the organic layer with 3 volumes of cold 0.1 M HCl (10 mL per gram).

-

Validation Checkpoint: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. A purple spot confirms the successful extraction of the primary amine (4-aminobenzamide).

-

-

Basic Wash (Targeting Impurity C): Wash the organic layer with 2 volumes of saturated aqueous NaHCO3.

-

Validation Checkpoint: Check the pH of the aqueous waste. It must be mildly basic (pH 8-9) to ensure all carboxylic acid impurities are deprotonated and extracted.

-

-

Drying & Concentration: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Flash Chromatography (Targeting Impurity B)

Purpose: Separation of the non-polar bis-acylated byproduct.

-

Column Preparation: Pack a silica gel column (230-400 mesh) using Dichloromethane (DCM) as the starting solvent.

-

Loading: Dry-load the crude mixture onto a small amount of silica gel to prevent band broadening, as the target compound has moderate polarity.

-

Elution Gradient:

-

0-2 Column Volumes (CV): 100% DCM (Elutes Impurity B).

-

2-5 CV: 95:5 DCM:Methanol (Elutes Target Carbamate).

-

5-8 CV: 90:10 DCM:Methanol (Elutes any residual polar impurities).

-

-

Fraction Collection: Monitor fractions via TLC (UV 254 nm). The target compound will appear as a strong UV-active spot at Rf ~0.4 in 90:10 DCM:MeOH.

Protocol C: Preparative HPLC (API-Grade Purification)

Purpose: Achieving >99.5% purity for biological assays or scale-up.

-

Stationary Phase: C18 Reverse-Phase Prep Column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

-

-

Gradient Method:

-

0-5 min: 10% B (Isocratic hold to elute highly polar salts/Impurity A).

-

5-25 min: Linear gradient from 10% B to 70% B.

-

25-30 min: 100% B (Column wash to remove Impurity B).

-

-

Detection & Recovery: Monitor at 254 nm. Collect the main peak (typically eluting around 45-50% B). Lyophilize the collected fractions immediately to prevent acid-catalyzed hydrolysis during concentration.

-

Validation Checkpoint: Rerun a 10 µL analytical injection of the lyophilized powder. Purity must integrate to >99.5% Area Under Curve (AUC).

-

References

-

Thieme Connect. (n.d.). Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues. Science of Synthesis. Retrieved from[Link]

-

National Center for Biotechnology Information (NCBI). (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC10574567. Retrieved from[Link]

Technical Support Center: Recrystallization of Ethyl 4-(aminocarbonyl)phenylcarbamate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Ethyl 4-(aminocarbonyl)phenylcarbamate via recrystallization. We will address common challenges and provide a robust, field-proven protocol to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization of Ethyl 4-(aminocarbonyl)phenylcarbamate?

The single most critical factor is the choice of solvent or solvent system.[1] An ideal solvent should exhibit high solubility for Ethyl 4-(aminocarbonyl)phenylcarbamate at elevated temperatures and low solubility at cooler temperatures. This differential solubility is the fundamental principle that drives the purification process, allowing the desired compound to crystallize while impurities remain in the mother liquor.[1]

Q2: What is the expected appearance and melting point of pure Ethyl 4-(aminocarbonyl)phenylcarbamate?

Pure Ethyl 4-(aminocarbonyl)phenylcarbamate should be a solid, with reported colors ranging from light beige to red.[2] Its melting point has been reported as approximately 70°C, though this was measured after dissolution in chloroform.[2] Another predicted value is around 89°C.[3] A sharp melting point range (e.g., 1-2°C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

Q3: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid (oil) rather than a solid. To resolve this, you can:

-

Lower the cooling temperature: Try cooling the solution more slowly to a lower final temperature.

-

Use more solvent: This keeps the compound from becoming supersaturated at a higher temperature.

-

Change solvents: Select a solvent with a lower boiling point.

-

Induce crystallization at a higher temperature: Add a seed crystal or scratch the flask just as the solution begins to cool to encourage crystal formation before the oiling-out temperature is reached.

Q4: My final yield after recrystallization is very low. What are the common causes?

Low yield is a frequent issue. The primary causes include:

-

Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.

-

Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.

-

Inappropriate solvent choice: If the compound is too soluble in the cold solvent, recovery will be poor.

-

Excessive washing: Washing the collected crystals with too much cold solvent can redissolve some of the product. Use minimal amounts of ice-cold solvent for washing.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during the recrystallization process.

| Problem / Observation | Underlying Cause(s) | Recommended Solution(s) |

| The compound does not dissolve, even in a large volume of boiling solvent. | The chosen solvent is too "poor" for this compound. The compound's polarity does not match the solvent's polarity. | Select a more polar solvent. For Ethyl 4-(aminocarbonyl)phenylcarbamate, if a non-polar solvent like hexane fails, switch to a more polar one like ethyl acetate or an alcohol.[1] |

| No crystals form after the solution has cooled to room temperature and been iced. | The solution is not supersaturated. This can be due to using too much solvent or the compound being highly soluble even in the cold solvent. | 1. Induce Crystallization: Try scratching the inside of the flask below the solvent line with a glass rod. Alternatively, add a tiny "seed" crystal of the pure compound. 2. Reduce Solvent Volume: Gently evaporate some of the solvent by heating the solution and then allow it to cool again. 3. Add an "Anti-Solvent": If using a good solvent (e.g., ethanol), slowly add a poor solvent in which the compound is insoluble (e.g., water) dropwise until persistent cloudiness appears. Reheat to clarify and then cool slowly.[1] |

| The recrystallized product is still colored (e.g., yellow or beige). | Colored impurities are co-crystallizing with the product or were not fully removed. | If the impurities are highly polar, they can be adsorbed onto activated carbon. After dissolving the crude product in the hot solvent, cool it slightly and add a small amount of activated carbon. Re-heat to boiling for a few minutes, then perform a hot filtration to remove the carbon before cooling to crystallize. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.[4] |

| The product's melting point is low and has a broad range. | The sample is still impure. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. | The recrystallization was not effective enough. A second recrystallization may be necessary. Ensure the correct solvent and technique are used. Also, ensure the crystals are completely dry, as residual solvent can also depress the melting point. |

Recommended Recrystallization Protocol: Ethanol/Water System

Based on the structure of Ethyl 4-(aminocarbonyl)phenylcarbamate, which contains both polar (amide, carbamate) and non-polar (phenyl ring) moieties, a mixed-solvent system is highly effective. The protocol for the structurally similar compound ethyl 4-aminobenzoate utilizes an ethanol-water system, which serves as an excellent starting point.[4][5]

Step 1: Small-Scale Solvent Test

Before committing your entire batch, test the ethanol/water system on a small scale (10-20 mg).

-

Place the sample in a small test tube.

-

Add ethanol dropwise at room temperature. The compound should be sparingly soluble.

-